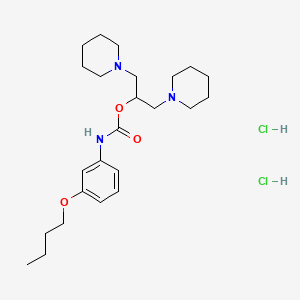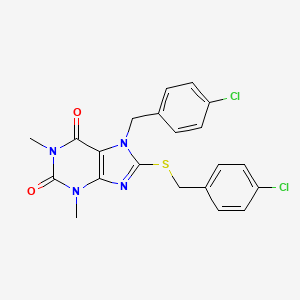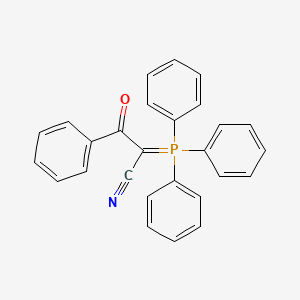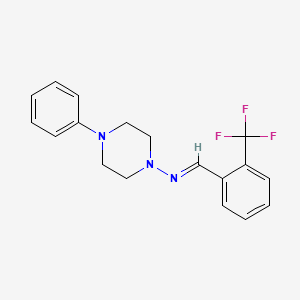
Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in pharmaceuticals, agriculture, and chemical industries. This compound, in particular, may exhibit unique properties due to its specific molecular structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route might involve:
Formation of the carbamate group: Reacting 3-butoxyphenylamine with an appropriate isocyanate under controlled temperature and solvent conditions.
Introduction of the piperidinyl groups: Using piperidine and a suitable alkylating agent to introduce the piperidinyl groups at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The process includes:
Raw material preparation: Ensuring high purity of starting materials.
Reaction optimization: Controlling temperature, pressure, and reaction time to maximize yield.
Purification and quality control: Using advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid derivatives can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reduction to amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Applications De Recherche Scientifique
Carbamic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Used in the production of polymers, coatings, and agricultural chemicals.
Mécanisme D'action
The mechanism of action of carbamic acid derivatives involves their interaction with specific molecular targets. These compounds can:
Inhibit enzymes: By binding to the active site of enzymes, they can inhibit their activity.
Modulate receptors: Interact with receptors on cell surfaces to modulate cellular responses.
Affect metabolic pathways: Influence various metabolic pathways by interacting with key enzymes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with different properties.
Carbamic acid, ethyl ester: Another carbamate with distinct applications.
Carbamic acid, phenyl ester: Known for its use in pharmaceuticals and agriculture.
Uniqueness
The uniqueness of Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride lies in its specific molecular structure, which may confer unique chemical and biological properties
Propriétés
Numéro CAS |
113904-25-9 |
|---|---|
Formule moléculaire |
C24H41Cl2N3O3 |
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
1,3-di(piperidin-1-yl)propan-2-yl N-(3-butoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C24H39N3O3.2ClH/c1-2-3-17-29-22-12-10-11-21(18-22)25-24(28)30-23(19-26-13-6-4-7-14-26)20-27-15-8-5-9-16-27;;/h10-12,18,23H,2-9,13-17,19-20H2,1H3,(H,25,28);2*1H |
Clé InChI |
IMZWSXHZILUZCN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)CN3CCCCC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978290.png)
![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11978297.png)
![Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11978316.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11978323.png)
![(2E)-N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11978329.png)




![(6Z)-3-methoxy-6-[4-(1-phenylpyrazol-4-yl)-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11978361.png)
![Dimethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11978364.png)

![3-[2-(benzyloxy)phenyl]-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11978368.png)
![4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11978371.png)
